N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide is a complex organic compound that features a cyclopropyl group, a thiophene ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide typically involves multiple steps, starting with the preparation of the thiophene and pyrrolidine intermediates. The cyclopropyl group is then introduced through a cyclopropanation reaction. The final step involves the formation of the acetamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the acetamide group can produce primary amines.
Scientific Research Applications
N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-[[1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl]acetamide
- N-cyclopropyl-N-[[1-(furan-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide
- N-cyclopropyl-N-[[1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide
Uniqueness
N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide is unique due to the presence of the thiophene ring, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-12(18)17(14-4-5-14)10-15-3-2-7-16(15)9-13-6-8-19-11-13/h6,8,11,14-15H,2-5,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVOWMHCYCAFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCN1CC2=CSC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.